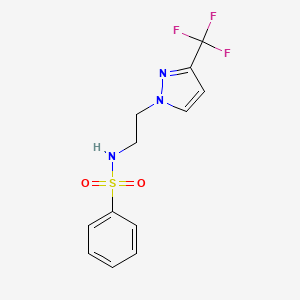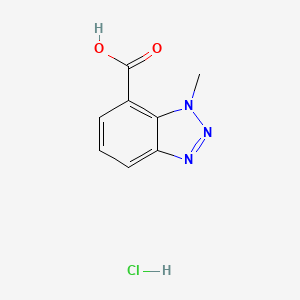![molecular formula C17H14BrN3O3S B2561959 (2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851802-34-1](/img/structure/B2561959.png)
(2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial and Antiviral Activities
Research has shown that certain benzimidazole derivatives, including compounds with structural similarities to the mentioned chemical, have been synthesized and evaluated for antimicrobial and antiviral activities. For example, substituted benzimidazoles were synthesized and tested against various bacterial and fungal strains, as well as against a panel of viruses. Some compounds exhibited selective activity against vaccinia virus and Coxsackie virus B4, suggesting potential for antiviral drug development (Sharma et al., 2009).
Carbonic Anhydrase Inhibitors
Another study focused on the synthesis of novel bromophenol derivatives, which were tested as inhibitors of the carbonic anhydrase enzyme. These compounds, including some brominated derivatives, exhibited strong inhibitory activity against human carbonic anhydrase I and II isozymes, indicating their potential as therapeutic agents for conditions where inhibition of carbonic anhydrase is beneficial (Akbaba et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of similar compounds have also been explored. For instance, the structural characteristics of certain (bromophenyl)methanone derivatives were studied, providing insights into their molecular conformations and potential chemical reactivity. This kind of research lays the groundwork for the development of new compounds with tailored properties for specific scientific or therapeutic applications (Borbulevych, 2007).
properties
IUPAC Name |
(2-bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c18-15-4-2-1-3-14(15)16(22)20-10-9-19-17(20)25-11-12-5-7-13(8-6-12)21(23)24/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYULKZYLFJJPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate](/img/structure/B2561878.png)


![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561885.png)



![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2561891.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2561892.png)

![5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561894.png)

![N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)